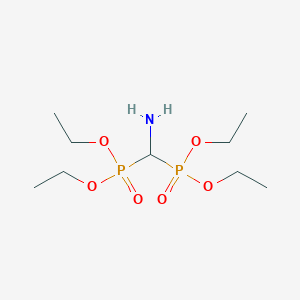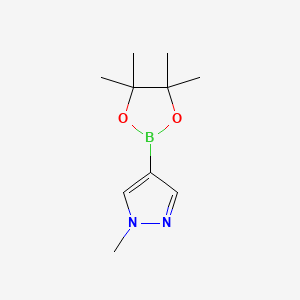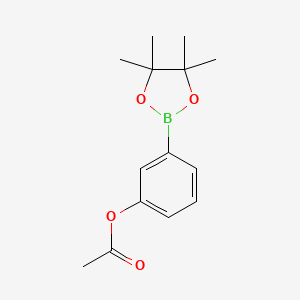
4,5-Difluoro-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quantum Mechanical Calculations and Spectroscopic Investigations
The study titled "Quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman and UV) investigations, molecular orbital, NLO, NBO, NLMO and MESP analysis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide" focuses on the molecular structure and vibrational frequencies of a compound closely related to 4,5-Difluoro-2-(trifluoromethyl)benzamide. Using Density Functional Theory (DFT), the researchers obtained molecular structural parameters and vibrational frequencies. The study provides detailed vibrational assignments based on potential energy distribution (PED) and compares observed wavenumbers with calculated values. The molecular electrostatic potential was mapped to predict reactive sites for electrophilic and nucleophilic attacks. The paper also discusses non-linear optical properties, thermodynamic properties, and various molecular descriptors such as chemical hardness, potential, electronegativity, and electrophilicity .
Synthesis of CF2H/CF3-Containing Compounds
The paper "Visible-light induced di- and trifluoromethylation of N-benzamides with fluorinated sulfones for the synthesis of CF2H/CF3-containing isoquinolinediones" presents a method for the synthesis of compounds containing difluoromethyl and trifluoromethyl groups. This method involves visible light-induced difluoromethylation and photoredox-catalyzed trifluoromethylation of N-methacryloyl benzamides using fluorinated sulfones. The resulting synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones is efficient, practical, and yields a broad substrate scope. The reaction conditions are mild, and the process is operationally simple, which could be relevant for the synthesis of 4,5-Difluoro-2-(trifluoromethyl)benzamide derivatives .
Analysis Summary
While the provided papers do not directly address 4,5-Difluoro-2-(trifluoromethyl)benzamide, they offer insights into related compounds and methodologies that could be applicable to its analysis. The first paper provides a comprehensive approach to understanding the molecular structure and properties of a similar compound, which could inform the molecular structure analysis of 4,5-Difluoro-2-(trifluoromethyl)benzamide. The second paper describes a synthetic method that could potentially be adapted for the synthesis of 4,5-Difluoro-2-(trifluoromethyl)benzamide or its derivatives. Both studies contribute valuable knowledge that could be leveraged in the comprehensive analysis of the target compound.
Applications De Recherche Scientifique
Synthesis and Antiarrhythmic Activity 4,5-Difluoro-2-(trifluoromethyl)benzamide and its derivatives have been explored for their potential in synthesizing antiarrhythmic agents. These compounds exhibit considerable variation in their structure, impacting their antiarrhythmic activity, which is influenced by factors such as the basicity of the amine nitrogen and the nature of the heterocyclic ring. A notable compound in this class, flecainide acetate, underwent extensive animal studies and clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
Catalytic Alkenylation in Synthesis The compound plays a role in Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers, facilitating the synthesis of difluorinated compounds. This process demonstrates broad substrate compatibility and high regioselectivity, offering new opportunities for synthesizing complex fluorinated molecules (Cui et al., 2023).
Synthesis of Fluoronaphthoic Acids In the synthesis of mono- and difluoronaphthoic acids, 4,5-difluoro-2-(trifluoromethyl)benzamide analogs have been utilized. These fluorinated naphthoic acids, being relatively uncommon, are crucial in the synthesis of biologically active compounds. The synthesis involves multiple steps like electrophilic fluorination and Friedel-Crafts cyclization, underlining the versatility of these fluorinated compounds (Tagat et al., 2002).
In Polymer Science The trifluoromethyl-substituted benzene, an analog of 4,5-difluoro-2-(trifluoromethyl)benzamide, is significant in synthesizing polyimides. These polyimides, characterized by good solubility and thermal stability, have practical applications in fields like material science, demonstrating the compound's relevance beyond pharmaceuticals (Liu et al., 2002).
Safety And Hazards
4,5-Difluoro-2-(trifluoromethyl)benzamide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Propriétés
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEWBCFPFIDECK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378955 |
Source


|
| Record name | 4,5-Difluoro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(trifluoromethyl)benzamide | |
CAS RN |
261944-97-2 |
Source


|
| Record name | 4,5-Difluoro-2-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Difluoro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)












